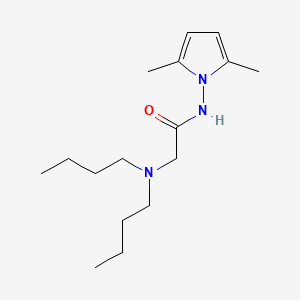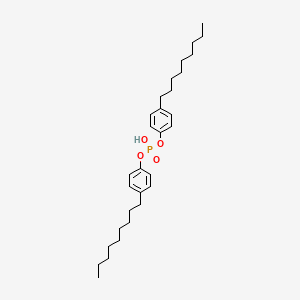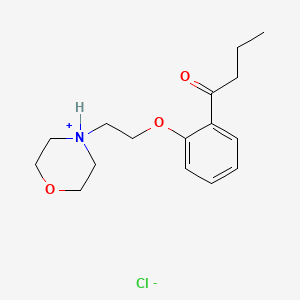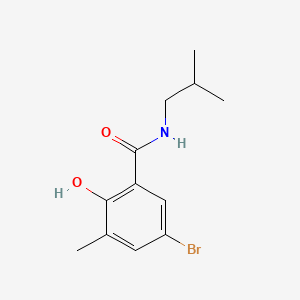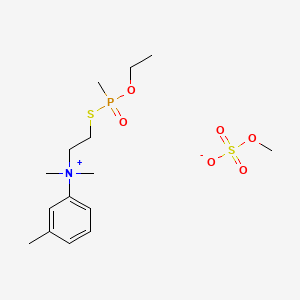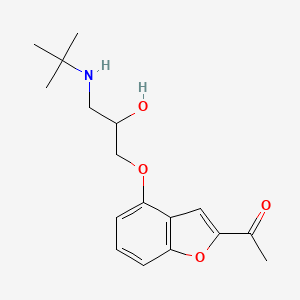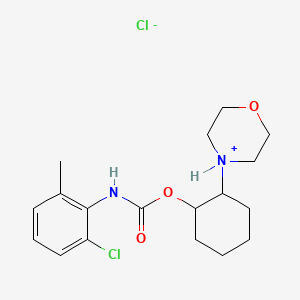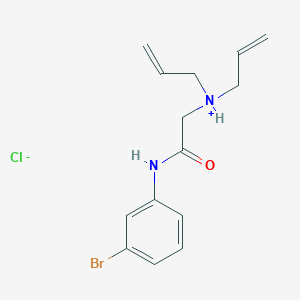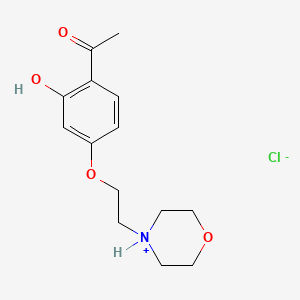
Acetophenone, 2'-hydroxy-4'-(2-(morpholino)ethoxy)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetophenone, 2’-hydroxy-4’-(2-(morpholino)ethoxy)-, hydrochloride is a derivative of acetophenone, a compound widely used in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetophenone derivatives typically involves the introduction of functional groups to the acetophenone core. For Acetophenone, 2’-hydroxy-4’-(2-(morpholino)ethoxy)-, hydrochloride, the synthetic route may involve the following steps:
Hydroxylation: Introduction of a hydroxyl group at the 2’ position of acetophenone.
Etherification: Reaction of the hydroxylated acetophenone with 2-(morpholino)ethanol to form the morpholinoethoxy derivative.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts, temperature control, and purification techniques like recrystallization or chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
Acetophenone, 2’-hydroxy-4’-(2-(morpholino)ethoxy)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The carbonyl group of acetophenone can be reduced to an alcohol.
Substitution: The morpholinoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or carboxylic acid.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Acetophenone derivatives, including Acetophenone, 2’-hydroxy-4’-(2-(morpholino)ethoxy)-, hydrochloride, have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for their potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
作用機序
The mechanism of action of Acetophenone, 2’-hydroxy-4’-(2-(morpholino)ethoxy)-, hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The morpholinoethoxy group can enhance its solubility and bioavailability, influencing its overall efficacy.
類似化合物との比較
Similar Compounds
Acetophenone: The parent compound, used widely in organic synthesis.
4’-Hydroxyacetophenone: A hydroxylated derivative with potential biological activities.
2’-Hydroxy-4’-(2-(piperidino)ethoxy)acetophenone: A similar compound with a piperidinoethoxy group instead of morpholinoethoxy.
Uniqueness
Acetophenone, 2’-hydroxy-4’-(2-(morpholino)ethoxy)-, hydrochloride is unique due to the presence of the morpholinoethoxy group, which can influence its chemical reactivity and biological properties. This makes it a valuable compound for specific research and industrial applications.
特性
CAS番号 |
20800-09-3 |
|---|---|
分子式 |
C14H20ClNO4 |
分子量 |
301.76 g/mol |
IUPAC名 |
1-[2-hydroxy-4-(2-morpholin-4-ium-4-ylethoxy)phenyl]ethanone;chloride |
InChI |
InChI=1S/C14H19NO4.ClH/c1-11(16)13-3-2-12(10-14(13)17)19-9-6-15-4-7-18-8-5-15;/h2-3,10,17H,4-9H2,1H3;1H |
InChIキー |
UXNJMLBPESXMQE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=C(C=C1)OCC[NH+]2CCOCC2)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4R,5S,6S,8R,9R,10R,13S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B15343448.png)
